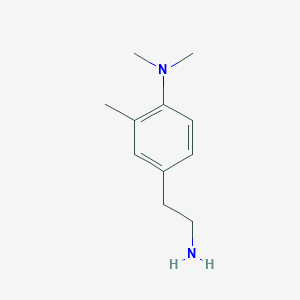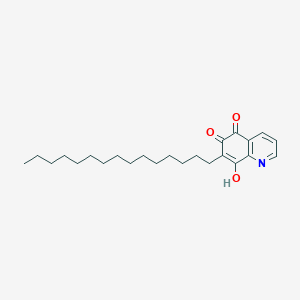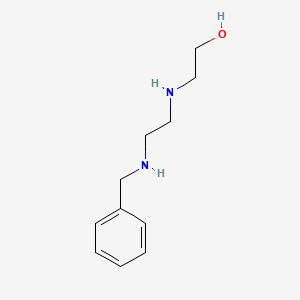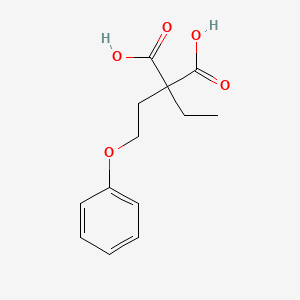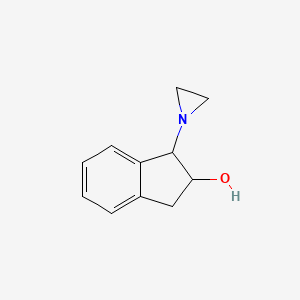
1-(aziridin-1-yl)-2,3-dihydro-1H-inden-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aziridin-1-yl)-2,3-dihydro-1H-inden-2-ol is an organic compound featuring an aziridine ring fused to an indene structure with a hydroxyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Aziridin-1-yl)-2,3-dihydro-1H-inden-2-ol can be synthesized through several methods:
Cyclization of Haloamines and Amino Alcohols: An amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring.
Nitrene Addition: Nitrenes can be added to alkenes to form aziridines.
From Epoxides and Amines: Epoxides can be opened with amines, followed by ring closure to form aziridines.
Industrial Production Methods
Industrial production of aziridines often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to its sulfate ester, followed by base-induced sulfate elimination .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Aziridin-1-yl)-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions due to its ring strain.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include peroxides and other oxygen donors.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to reduce the aziridine ring.
Nucleophiles: Various nucleophiles, including amines and thiols, can react with the aziridine ring.
Major Products
Oxidation Products: Oximes and other oxygenated derivatives.
Reduction Products: Amines and other reduced forms of the compound.
Substitution Products: Substituted aziridines and other derivatives.
Applications De Recherche Scientifique
1-(Aziridin-1-yl)-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a DNA crosslinking agent and its role in bioactivation processes.
Medicine: Explored for its anticancer properties and potential use in prodrug therapies.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(aziridin-1-yl)-2,3-dihydro-1H-inden-2-ol involves its ability to form highly reactive intermediates due to the ring strain of the aziridine ring. This reactivity allows it to interact with various molecular targets, including DNA, leading to crosslinking and other modifications . The compound’s effects are mediated through pathways involving nucleophilic attack on the aziridine ring, resulting in the formation of covalent bonds with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine-1-carbaldehyde Oximes: These compounds share the aziridine ring and exhibit similar reactivity and biological activity.
Aziridine-1-yl Oxime-based Vorinostat Analogs: These analogs are used in anticancer research and share structural similarities with 1-(aziridin-1-yl)-2,3-dihydro-1H-inden-2-ol.
Uniqueness
This compound is unique due to its fused indene structure, which imparts additional rigidity and potential for specific interactions with biological targets. This structural feature distinguishes it from other aziridine-containing compounds and enhances its utility in various applications .
Propriétés
Numéro CAS |
773-72-8 |
|---|---|
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
1-(aziridin-1-yl)-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C11H13NO/c13-10-7-8-3-1-2-4-9(8)11(10)12-5-6-12/h1-4,10-11,13H,5-7H2 |
Clé InChI |
AHICKSIYDKYWDA-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C2C(CC3=CC=CC=C23)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


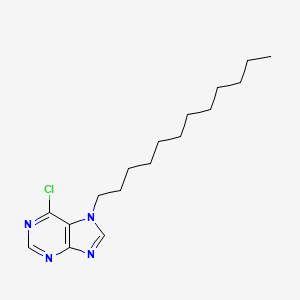
![2-[2-(4-Acetamidobenzene-1-sulfonyl)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B14000360.png)
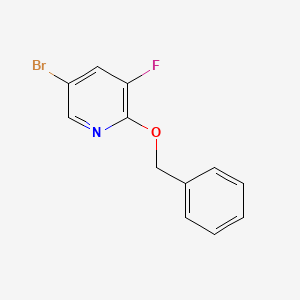
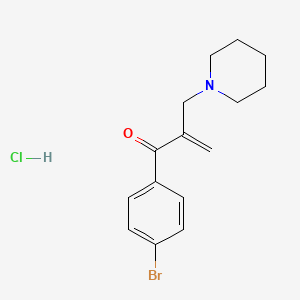
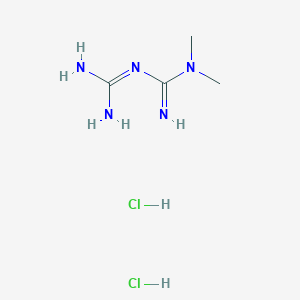

![2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one](/img/structure/B14000369.png)
![N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide](/img/structure/B14000371.png)
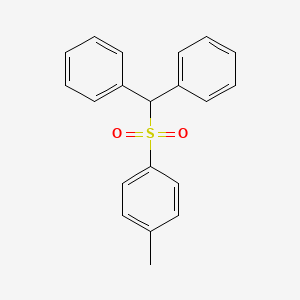
![8-(3-Bromopropyl)-1,3-dimethyl-2,3,4,6,7,8-hexahydro-1H-imidazo[2,1-f]purine-2,4-dione](/img/structure/B14000387.png)
